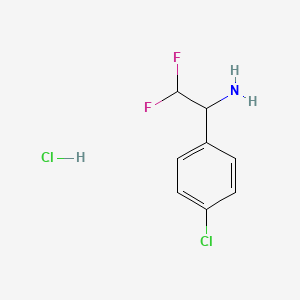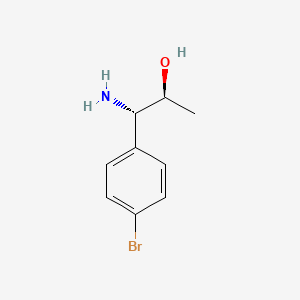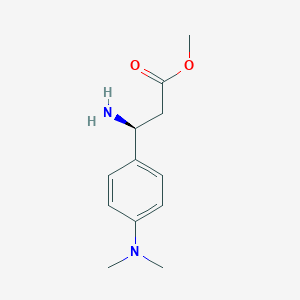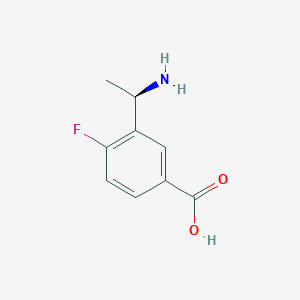
2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol is a chemical compound with a molecular formula of C8H11ClN2O2 This compound is characterized by the presence of an amino group, a chloro-substituted pyridine ring, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol typically involves the reaction of 5-chloro-6-methoxypyridine-3-carbaldehyde with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of a pyridine derivative, followed by methoxylation and subsequent amination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or thiourea.
Major Products
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-chloro-6-methylpyridine: This compound has a similar structure but with a methyl group instead of a methoxy group.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound contains a quinoline ring instead of a pyridine ring.
Uniqueness
2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol is unique due to the presence of both chloro and methoxy substituents on the pyridine ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct chemical profile that can be exploited in various applications.
Eigenschaften
Molekularformel |
C8H11ClN2O2 |
|---|---|
Molekulargewicht |
202.64 g/mol |
IUPAC-Name |
2-amino-2-(5-chloro-6-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11ClN2O2/c1-13-8-6(9)2-5(3-11-8)7(10)4-12/h2-3,7,12H,4,10H2,1H3 |
InChI-Schlüssel |
FUNMKEAPXLRAKP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=N1)C(CO)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13040842.png)




